4-(2,2-Dimethoxyethyl)bicyclo[2.2.1]heptane-1-carboxylic acid
Description
4-(2,2-Dimethoxyethyl)bicyclo[2.2.1]heptane-1-carboxylic acid is a bicyclic carboxylic acid derivative characterized by a norbornane (bicyclo[2.2.1]heptane) core substituted with a dimethoxyethyl group at the 4-position. The compound’s rigid bicyclic framework and polar substituents make it a candidate for pharmaceutical and agrochemical applications, particularly in drug design where bioisosteric replacement or metabolic stability is desired .
Properties
IUPAC Name |
4-(2,2-dimethoxyethyl)bicyclo[2.2.1]heptane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-15-9(16-2)7-11-3-5-12(8-11,6-4-11)10(13)14/h9H,3-8H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPXQUKVQSEZJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC12CCC(C1)(CC2)C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2-Dimethoxyethyl)bicyclo[2.2.2]heptane-1-carboxylic acid typically involves multiple steps, starting with the formation of the bicyclic core. One common approach is the Diels-Alder reaction, which forms the bicyclic structure, followed by functional group modifications to introduce the dimethoxyethyl and carboxylic acid groups.
Industrial Production Methods: In an industrial setting, the synthesis may involve large-scale reactions with optimized conditions to ensure high yield and purity. Catalysts and specific reaction conditions are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research in biology explores the potential biological activity of this compound. It may serve as a precursor for bioactive molecules or as a tool in studying biological processes.
Medicine: In medicine, derivatives of this compound could be investigated for their therapeutic potential. Its structural features may contribute to the development of new drugs.
Industry: In industry, this compound can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 4-(2,2-Dimethoxyethyl)bicyclo[2.2.1]heptane-1-carboxylic acid exerts its effects depends on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to a biological response. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares key structural and physicochemical features of 4-(2,2-Dimethoxyethyl)bicyclo[2.2.1]heptane-1-carboxylic acid with related bicycloheptane derivatives:
Key Observations:
- Bioactivity: Thiazole-substituted derivatives (e.g., PKZ18) demonstrate antimicrobial activity via tRNA-dependent gene inhibition, suggesting that electron-withdrawing substituents on the bicycloheptane core may enhance biological targeting .
- Rigidity vs. Flexibility: Amino-substituted analogs (e.g., diexo-3-amino derivative) retain conformational rigidity, making them suitable for mimicking peptide backbones in medicinal chemistry .
Biological Activity
4-(2,2-Dimethoxyethyl)bicyclo[2.2.1]heptane-1-carboxylic acid is a bicyclic compound that has garnered interest for its potential biological activities. This article reviews the existing literature on its biological properties, synthesis, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a bicyclic structure with a carboxylic acid functional group and two methoxy groups attached to an ethyl chain. The molecular formula is , and it has a molecular weight of approximately 226.27 g/mol.
Synthesis
The synthesis of this compound can be achieved through various methods, including asymmetric synthesis techniques involving organocatalysis. A notable method involves the reaction of α′-ethoxycarbonyl cyclopentenones with nitroolefins, yielding high enantioselectivity and good yields .
Anticancer Properties
Recent studies have indicated that bicyclic compounds similar to this compound exhibit significant anticancer activity. For instance, a related compound demonstrated inhibition of the HSF1 pathway, which is implicated in various malignancies including ovarian cancer . This suggests that the bicyclic structure may play a role in modulating cancer cell proliferation.
Neuropharmacological Effects
Research into related bicyclic compounds has shown potential interactions with nicotinic acetylcholine receptors (nAChRs). Modifications at certain positions on the bicyclic structure can enhance selectivity for specific nAChR subtypes, indicating potential applications in treating cognitive disorders or as neuroprotective agents .
Anti-inflammatory Activity
Some studies have suggested that bicyclic compounds possess anti-inflammatory properties. The presence of the carboxylic acid group may contribute to this activity by acting as a competitive inhibitor of pro-inflammatory cytokines .
Case Studies
A study investigating the pharmacological effects of structurally similar compounds highlighted their ability to reduce tumor size in animal models of cancer when administered at specific dosages . Another case study focused on the neuroprotective effects exhibited by these compounds in models of neurodegeneration, showing promise for future therapeutic development.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
